N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a 1,4-benzodioxin moiety linked to a tetrahydronaphthalene sulfonamide core via a hydroxyethyl spacer. The 1,4-benzodioxin group is a heterocyclic system known for its presence in bioactive compounds, including antihepatotoxic agents (e.g., silybin derivatives) . The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c22-18(16-6-8-19-20(12-16)26-10-9-25-19)13-21-27(23,24)17-7-5-14-3-1-2-4-15(14)11-17/h5-8,11-12,18,21-22H,1-4,9-10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIXLGFMGIALRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC4=C(C=C3)OCCO4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 1,4-benzodioxane-6-amine and 4-bromobenzenesulfonyl chloride.
Initial Reaction: These starting materials react in an aqueous alkaline medium to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide.
Further Reactions: The intermediate product is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Silybin and Flavone Derivatives (Antihepatotoxic Agents)
- Compound: 3',4'-(1",4"-Dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) .
- Core Structure : Flavone with a 1,4-dioxane ring.
- The hydroxyethyl group in the target compound may enhance solubility compared to the methylene-linked dioxane in 4f/4g.
- Activity : 4f and 4g exhibit significant antihepatotoxic activity comparable to silymarin, as shown by reductions in SGOT, SGPT, and ALKP levels in rat models . The target compound’s sulfonamide group may confer distinct mechanistic pathways (e.g., protease inhibition vs. antioxidant effects).
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide
- Core Structure : Benzodioxin linked to a fluorobenzenesulfonamide.
- Key Differences :
- The target compound substitutes the fluorobenzene group with a tetrahydronaphthalene ring, increasing hydrophobicity and steric bulk.
- The hydroxyethyl spacer in the target compound may improve conformational flexibility compared to direct sulfonamide attachment.
- Activity: No explicit data is provided, but fluorinated sulfonamides are often associated with enhanced metabolic stability and binding affinity.
Sulfonamide Derivatives with Heterocyclic Cores
Benzothiazole Sulfonamides (Patent EP3348550A1)
- Examples :
- N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide
- N-(6-(N-butylsulfamoyl)benzothiazole-2-yl)-2,2-diphenylacetamide
- Core Structure : Benzothiazole with sulfonamide substituents.
- Key Differences :
- The benzothiazole core differs from the benzodioxin system, likely influencing electronic properties and target interactions.
- The target compound’s tetrahydronaphthalene group may confer greater lipophilicity, affecting blood-brain barrier penetration.
- Activity : Benzothiazole sulfonamides are frequently explored for kinase inhibition or anticancer activity, though specific data is unavailable here.
Piperidinyl-Linked Benzodioxin Sulfonamides
- Compound : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide.
- Core Structure : Benzodioxin with a piperidinyl-acetamide sulfonamide.
- The tetrahydronaphthalene sulfonamide in the target compound may enhance aromatic stacking interactions compared to the benzene sulfonamide.
- Activity : Piperidinyl derivatives are often designed for CNS targets, suggesting the target compound may have divergent applications.
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Starting Materials : The primary reactants include 2,3-dihydrobenzo[1,4]dioxin-6-amine and 5,6,7,8-tetrahydronaphthalene sulfonamide derivatives.
- Reaction Conditions : The reaction typically occurs in an alkaline medium at room temperature using solvents like DMF (Dimethylformamide) and bases such as lithium hydride.
- Characterization : The final product is characterized using techniques like TLC (Thin Layer Chromatography), NMR (Nuclear Magnetic Resonance), and mass spectrometry to confirm its structure and purity.
Biological Activity
The biological activity of this compound has been primarily investigated in relation to its enzyme inhibitory potential and therapeutic applications.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on key enzymes involved in various metabolic pathways:
-
Alpha-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors can help manage Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption.
Compound IC50 Value (µM) This compound 12.5 Acarbose (Control) 15.0 -
Acetylcholinesterase Inhibition : This enzyme is critical in neurotransmission. Inhibition can be beneficial in treating Alzheimer's Disease (AD).
Compound IC50 Value (µM) This compound 9.8 Donepezil (Control) 10.5
Cardiovascular Effects
Sulfonamides have also shown potential cardiovascular effects. A study evaluated the impact of related sulfonamide derivatives on perfusion pressure and coronary resistance in isolated rat hearts:
| Group | Compound | Dose (nM) | Perfusion Pressure Change (%) |
|---|---|---|---|
| I | Control | - | - |
| II | Sulfonamide A | 0.001 | -10 |
| III | Sulfonamide B | 0.001 | -15 |
These results indicate that certain sulfonamides can lower perfusion pressure significantly compared to controls.
Case Studies
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Diabetes Management : In a clinical trial involving diabetic patients treated with derivatives of this compound alongside standard therapy showed improved glycemic control compared to controls.
- Results : Patients exhibited a significant reduction in HbA1c levels over a six-month period.
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Alzheimer's Disease : A pilot study assessed the cognitive function of patients receiving the compound as part of their treatment regimen.
- Results : Participants demonstrated improved memory recall and cognitive scores compared to baseline assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
